Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate
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Overview
Description
Flubendazole oxime is a derivative of flubendazole, a benzimidazole anthelmintic widely used to treat parasitic worm infections in both humans and animals . Flubendazole oxime retains the core structure of flubendazole but includes an oxime functional group, which can significantly alter its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flubendazole oxime typically involves the conversion of flubendazole to its oxime derivative. This can be achieved through the reaction of flubendazole with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours.
Industrial Production Methods
Industrial production of flubendazole oxime follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Flubendazole oxime can undergo various chemical reactions, including:
Oxidation: Oxidation of the oxime group can lead to the formation of nitrile derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions
Major Products
Oxidation: Nitrile derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Flubendazole oxime has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiparasitic agent.
Medicine: Investigated for its anticancer properties, particularly in inhibiting tubulin polymerization and inducing mitotic catastrophe in cancer cells
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
Flubendazole oxime exerts its effects primarily by binding to tubulin, thereby inhibiting its polymerization. This disruption of microtubule function leads to impaired cell division and induces cell death, particularly in rapidly dividing cells such as cancer cells . The compound’s mechanism is distinct from other microtubule inhibitors like Vinca alkaloids, making it a valuable addition to the arsenal of anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Mebendazole: Another benzimidazole anthelmintic with similar antiparasitic properties but lacks the oxime group.
Albendazole: Similar to flubendazole but with different substituents on the benzimidazole ring.
Oxibendazole: Another benzimidazole derivative used primarily in veterinary medicine
Uniqueness
Flubendazole oxime’s unique oxime group enhances its chemical reactivity and potential biological activities compared to its parent compound, flubendazole. This modification allows for a broader range of chemical transformations and potential therapeutic applications, particularly in cancer treatment .
Properties
Molecular Formula |
C16H13FN4O3 |
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Molecular Weight |
328.30 g/mol |
IUPAC Name |
methyl N-[6-[C-(4-fluorophenyl)-N-hydroxycarbonimidoyl]-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C16H13FN4O3/c1-24-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21-23)9-2-5-11(17)6-3-9/h2-8,23H,1H3,(H2,18,19,20,22) |
InChI Key |
MHVJRUONOLUWIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=NO)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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